3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18439567
InChI: InChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18)
SMILES:
Molecular Formula: C10H3BrCl2F3NO
Molecular Weight: 360.94 g/mol

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one

CAS No.:

Cat. No.: VC18439567

Molecular Formula: C10H3BrCl2F3NO

Molecular Weight: 360.94 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one -

Specification

Molecular Formula C10H3BrCl2F3NO
Molecular Weight 360.94 g/mol
IUPAC Name 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H3BrCl2F3NO/c11-7-8(18)6-4(13)1-3(12)2-5(6)17-9(7)10(14,15)16/h1-2H,(H,17,18)
Standard InChI Key JDPXXYQMJXOLNC-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC(=C(C2=O)Br)C(F)(F)F)Cl)Cl

Introduction

3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one, with the CAS number 59108-29-1, is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This specific compound is of interest due to its unique structural features, which include bromo, dichloro, and trifluoromethyl substituents attached to a quinolinone backbone.

Synthesis and Availability

The synthesis of 3-bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one typically involves multi-step organic reactions, including halogenation and trifluoromethylation processes. The compound is available from various chemical suppliers for research purposes, such as Alfa Chemistry and Labshake .

Research Findings and Potential Applications

Research on quinoline derivatives has shown promising results in various therapeutic areas. For instance, quinolines with halogen substituents have been explored for their antimicrobial properties, which could be relevant in developing new antibiotics or antiseptics . Additionally, the trifluoromethyl group can enhance the compound's stability and bioavailability, making it a valuable component in drug design.

Application AreaPotential Use
Antimicrobial TherapyDevelopment of new antibiotics or antiseptics
Anticancer ResearchExploration of anticancer properties
Pharmaceutical DesignEnhancement of drug stability and bioavailability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator